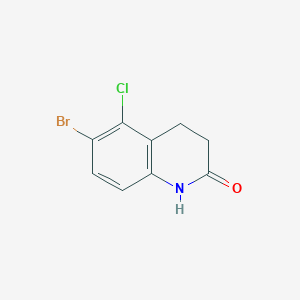

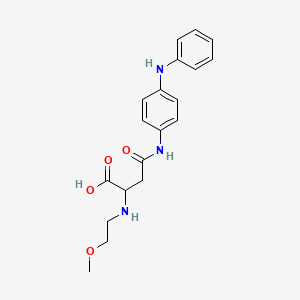

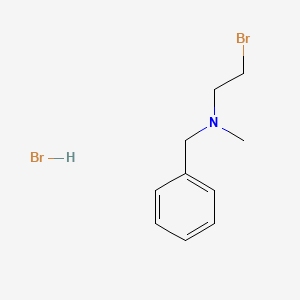

![molecular formula C13H12FN3O2S B2411374 6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-39-8](/img/structure/B2411374.png)

6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Based on the available literature, several novel pyrazolo[4,3-d]pyrimidine analogs have been synthesized and subsequently assessed for their anti-inflammatory effects in RAW264.7 cells . The synthesis of these compounds often involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized using various methods . For instance, Reddy and co-workers synthesized 2,5-disubstituted pyrimidines by Suzuki coupling and reported for moderate anticancer activity against the HeLa cell lines .Scientific Research Applications

Anticonvulsant Activity

- Analogues of pyrrolo[3,4-d]pyrimidine, closely related to 6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and evaluated for their anticonvulsant activities. These compounds have been tested against maximal electroshock-induced seizures in rats (J. Kelley et al., 1995).

Biological Activity and Synthesis

- Research has focused on synthesizing derivatives of pyrrolo[3,4-d]pyrimidine, including structural analogues of this compound, and evaluating their biological activity. These compounds have been assessed for various biological effects, including potential antitumor activities (C. R. Petrie et al., 1985).

Antagonistic Activity on Adenosine Receptors

- Some derivatives in the pyrrolopyrimidine class have been identified as potent antagonists of the A2B adenosine receptor, showing high affinity and selectivity. This finding suggests potential applications in targeting specific adenosine receptors (Cristina Esteve et al., 2006).

Cytotoxic Effects on Cancer Cell Lines

- Pyrrolo[2,3-d]Pyrimidines with specific heteroaryl substitutions have shown cytotoxic effects on certain cancer cell lines, particularly colon cancer cell lines. This research suggests potential applications in cancer treatment (Saritha Jyostna Tangeda et al., 2010).

Antifungal Activity

- Certain pyrrolo[2,3-d]pyrimidine derivatives, including those with sulfonamido moieties, have demonstrated remarkable antifungal activity. This suggests their potential use in developing new antifungal agents (M. El-Gaby et al., 2002).

Synthesis for Medicinal Chemistry

- The development of a parallel medicinal chemistry protocol for synthesizing heterocyclic sulfonyl fluorides and sulfonamides, including pyrimidines, is indicative of the compound's utility in drug discovery and synthesis (Joseph W. Tucker et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Properties

IUPAC Name |

6-[(3-fluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2S/c14-12-3-1-2-10(4-12)8-20(18,19)17-6-11-5-15-9-16-13(11)7-17/h1-5,9H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAHEMKOKPPCHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

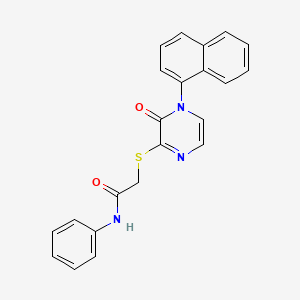

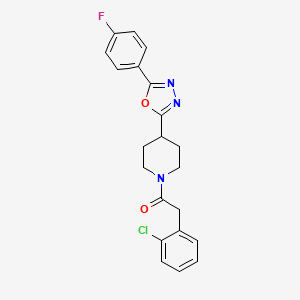

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)

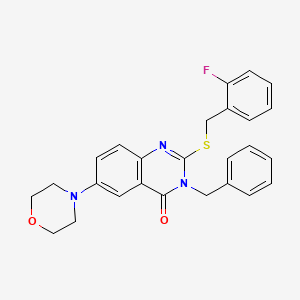

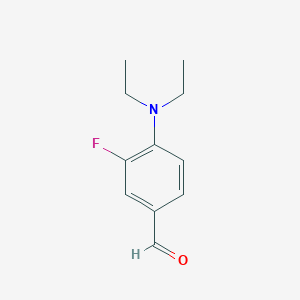

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)

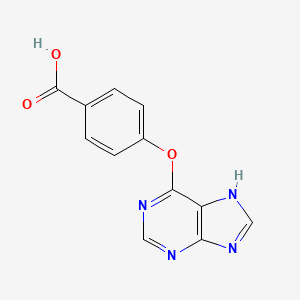

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

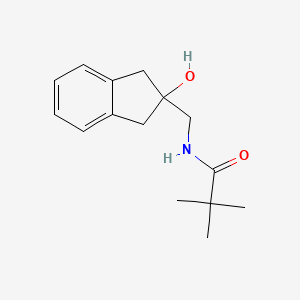

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)